molecular formula C16H22IN3O B279602 N-(1-adamantyl)-4-iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide

N-(1-adamantyl)-4-iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B279602
M. Wt: 399.27 g/mol
InChI Key: YGKWDYRNQRPENX-UHFFFAOYSA-N
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Description

N-(1-adamantyl)-4-iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-adamantyl)-4-iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide typically involves multiple steps. The process begins with the formation of the tricyclo[3.3.1.1~3,7~]decane scaffold through a Diels-Alder reaction, followed by a series of functional group modifications.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-adamantyl)-4-iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, potentially altering the compound’s properties.

    Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

N-(1-adamantyl)-4-iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-adamantyl)-4-iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    Tricyclo[3.3.1.1~3,7~]decane: A structurally similar compound used in various chemical applications.

    Adamantane: Another tricyclic compound with applications in medicinal chemistry and materials science.

Uniqueness

N-(1-adamantyl)-4-iodo-N,1-dimethyl-1H-pyrazole-3-carboxamide is unique due to the presence of the iodine atom and the pyrazole ring, which confer specific chemical and biological properties not found in other similar compounds .

Properties

Molecular Formula

C16H22IN3O

Molecular Weight

399.27 g/mol

IUPAC Name

N-(1-adamantyl)-4-iodo-N,1-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C16H22IN3O/c1-19-9-13(17)14(18-19)15(21)20(2)16-6-10-3-11(7-16)5-12(4-10)8-16/h9-12H,3-8H2,1-2H3

InChI Key

YGKWDYRNQRPENX-UHFFFAOYSA-N

SMILES

CN1C=C(C(=N1)C(=O)N(C)C23CC4CC(C2)CC(C4)C3)I

Canonical SMILES

CN1C=C(C(=N1)C(=O)N(C)C23CC4CC(C2)CC(C4)C3)I

Origin of Product

United States

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